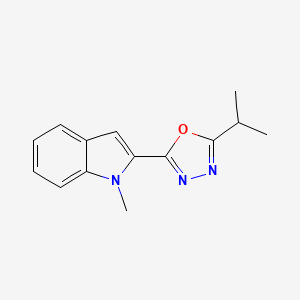

2-isopropyl-5-(1-methyl-1H-indol-2-yl)-1,3,4-oxadiazole

Description

Properties

IUPAC Name |

2-(1-methylindol-2-yl)-5-propan-2-yl-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O/c1-9(2)13-15-16-14(18-13)12-8-10-6-4-5-7-11(10)17(12)3/h4-9H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXRPOKZTHCKESF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-isopropyl-5-(1-methyl-1H-indol-2-yl)-1,3,4-oxadiazole typically involves the following steps:

Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

Formation of the Oxadiazole Ring: The oxadiazole ring can be formed by cyclization reactions involving hydrazides and carboxylic acids or their derivatives under dehydrating conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-isopropyl-5-(1-methyl-1H-indol-2-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole ring, especially at the nitrogen atom or the carbon atoms adjacent to it.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

Oxidation: Formation of oxadiazole derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced indole derivatives.

Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

Chemistry

In synthetic chemistry, 2-isopropyl-5-(1-methyl-1H-indol-2-yl)-1,3,4-oxadiazole serves as a versatile building block for creating more complex molecules. Its ability to undergo various chemical reactions—such as oxidation and substitution—makes it valuable for developing new compounds with potential biological activities .

Biology

The compound is studied for its interactions with biological macromolecules. Its indole component can bind to specific proteins and enzymes, potentially modulating their activity. This interaction can influence cellular signaling pathways, making it a useful biochemical probe in research settings .

Medicine

The pharmacological potential of 2-isopropyl-5-(1-methyl-1H-indol-2-yl)-1,3,4-oxadiazole has been investigated extensively:

- Antimicrobial Activity : Studies have shown that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, novel derivatives have been synthesized and tested for their antibacterial effects against various pathogens .

- Anticancer Properties : Research indicates that compounds containing oxadiazole rings can exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth .

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has led to investigations into its use in treating inflammatory diseases .

Industry

Beyond medicinal applications, 2-isopropyl-5-(1-methyl-1H-indol-2-yl)-1,3,4-oxadiazole is explored for use in developing new materials with specific electronic or optical properties. Its unique chemical structure allows for the design of materials that could be utilized in electronics or photonics .

Case Study 1: Antimicrobial Activity

A series of 2,5-disubstituted oxadiazoles were synthesized and screened for their antimicrobial efficacy. Compounds demonstrated comparable activity to first-line antibiotics against bacteria such as Staphylococcus aureus and Escherichia coli. This highlights the potential of oxadiazole derivatives in developing new antimicrobial agents .

| Compound | Zone of Inhibition (mm) | Bacteria Tested |

|---|---|---|

| 3c | 20 | Staphylococcus aureus |

| 3d | 18 | E. coli |

| 3i | 22 | Bacillus subtilis |

Case Study 2: Anticancer Activity

Research involving molecular docking studies revealed that some oxadiazole derivatives could effectively bind to cancer-related targets, suggesting their potential as anticancer agents. These findings support further exploration into their therapeutic applications in oncology .

Mechanism of Action

The mechanism of action of 2-isopropyl-5-(1-methyl-1H-indol-2-yl)-1,3,4-oxadiazole involves its interaction with various molecular targets, including enzymes and receptors. The indole moiety can bind to specific sites on proteins, modulating their activity. The oxadiazole ring can also interact with biological molecules, potentially leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

2-Ethyl-5-(1-Methyl-1H-Indol-2-Yl)-1,3,4-Oxadiazole

This analogue replaces the isopropyl group with an ethyl chain at position 2. The shorter alkyl chain reduces steric hindrance and lipophilicity (predicted logP: ~3.2 vs. No direct bioactivity data are available, but ethyl-substituted oxadiazoles generally exhibit moderate fungicidal activity compared to bulkier alkyl groups .

S-Alkylated 2-(1H-Indol-3-Ylmethyl)-1,3,4-Oxadiazole-5-Thiol Derivatives

Compounds like 3-[(5-(Allylsulfanyl)-1,3,4-oxadiazol-2-yl)methyl]-1H-indole (6i) and 3-[(5-(Ethoxycarbonylmethylsulfanyl)-1,3,4-oxadiazol-2-yl)methyl]-1H-indole (6j) feature thioether linkages at position 4. The thiol group enables disulfide bond formation or covalent interactions with cysteine residues in proteins, unlike the inert methylindole group in the target compound. These derivatives exhibit moderate antibacterial and antifungal activities (e.g., MIC values of 16–64 µg/mL against E. coli and C. albicans) .

Substituent Effects on Bioactivity

Fungicidal Activity

In a study of 1,3,4-oxadiazole thioethers (e.g., 5g), compounds with electron-withdrawing groups (e.g., 4-bromobenzyl) showed >50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 µg/mL. Molecular docking revealed that the carbonyl group in these derivatives forms critical hydrogen bonds with the SDH enzyme (PDB: 2FBW), a target absent in the non-carbonyl-containing target compound .

Herbicidal Activity

Oxadiazoles with trifluoromethylpyrazole substituents (e.g., 5e ) demonstrated herbicidal effects via bleaching, attributed to their ability to disrupt chlorophyll biosynthesis. The 1-methylindole group in the target compound lacks this mechanism, suggesting divergent applications .

Physicochemical Properties

| Property | Target Compound | 2-Ethyl Analogue | S-Alkylated Derivative (6j) |

|---|---|---|---|

| Molecular Weight | 271.3 g/mol | 257.3 g/mol | 329.4 g/mol |

| logP (Predicted) | 3.8 | 3.2 | 2.5 |

| Solubility (Water) | Low (<1 mg/mL) | Moderate (~5 mg/mL) | Low (<1 mg/mL) |

| Key Functional Groups | Isopropyl, 1-methylindole | Ethyl, 1-methylindole | Ethoxycarbonylmethylsulfanyl, indole |

Biological Activity

2-Isopropyl-5-(1-methyl-1H-indol-2-yl)-1,3,4-oxadiazole is a heterocyclic compound that integrates an indole moiety with an oxadiazole ring. This unique structure is associated with various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound's potential applications span across anti-inflammatory, antimicrobial, and anticancer domains.

- Molecular Formula : C₁₄H₁₅N₃O

- Molecular Weight : 241.29 g/mol

- CAS Number : 921801-17-4

The biological activity of 2-isopropyl-5-(1-methyl-1H-indol-2-yl)-1,3,4-oxadiazole is attributed to its ability to interact with various biological macromolecules. The indole ring is known for its capacity to bind to specific proteins and enzymes, potentially modulating their activity. The oxadiazole component may also contribute to the compound's bioactivity by altering cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole structure. For instance, derivatives of 1,3,4-oxadiazoles have shown significant cytotoxic effects against various cancer cell lines:

- Cytotoxicity : Compounds similar to 2-isopropyl-5-(1-methyl-1H-indol-2-yl)-1,3,4-oxadiazole exhibited IC₅₀ values ranging from 0.12 to 2.78 µM against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

Antimicrobial Activity

The oxadiazole derivatives have also been reported to possess broad-spectrum antimicrobial properties:

- Minimum Inhibitory Concentration (MIC) : Compounds similar to this oxadiazole demonstrated MIC values as low as 0.22 µg/mL against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .

Case Studies

Several case studies have investigated the biological activity of oxadiazole derivatives:

- Anticancer Studies : A study on the cytotoxicity of oxadiazole derivatives revealed that certain compounds induced apoptosis in MCF-7 and MDA-MB-231 cell lines through a dose-dependent mechanism .

- Antimicrobial Evaluation : Research demonstrated that oxadiazole derivatives significantly inhibited biofilm formation in Staphylococcus species, showcasing their potential as antimicrobial agents .

- In Vivo Studies : Although many studies are conducted in vitro, preliminary in vivo evaluations suggest promising results for the therapeutic applications of these compounds in cancer treatment and infection control .

Q & A

Q. What are the established synthetic routes for 2-isopropyl-5-(1-methyl-1H-indol-2-yl)-1,3,4-oxadiazole?

The compound is typically synthesized via cyclization of acyl hydrazides. For example, indole-containing hydrazides (e.g., 2-(1H-indol-3-yl)acetohydrazide) react with carbon disulfide in ethanol under reflux with KOH, followed by acidification to yield the oxadiazole-thiol intermediate. Subsequent alkylation with isopropyl halides introduces the isopropyl substituent . Key steps include monitoring reaction progress via TLC and optimizing recrystallization solvents (e.g., ethanol) for purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- 1H-NMR : Confirms substitution patterns (e.g., indole protons at δ 7.0–7.5 ppm, oxadiazole protons at δ 2.5–3.5 ppm).

- EI-MS : Validates molecular ion peaks and fragmentation patterns.

- IR : Identifies functional groups (e.g., C=N stretching at ~1600 cm⁻¹, C-S bonds at ~650 cm⁻¹). Cross-referencing with elemental analysis (C, H, N) ensures structural integrity .

Q. How can reaction yields be improved during synthesis?

- Solvent optimization : Absolute ethanol minimizes side reactions compared to polar aprotic solvents.

- Catalyst selection : Using CBr4/Ph3P enhances cyclization efficiency .

- Temperature control : Reflux conditions (6–8 hours) balance reaction rate and decomposition .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence biological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.